1-{Thieno[3,2-c]pyridin-4-yl}piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{Thieno[3,2-c]pyridin-4-yl}piperidine-4-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure combining a thienopyridine moiety with a piperidine ring, making it a valuable scaffold for the development of various bioactive molecules.
Vorbereitungsmethoden
The synthesis of 1-{Thieno[3,2-c]pyridin-4-yl}piperidine-4-carboxamide typically involves multi-step synthetic routes. One common method includes the reaction of 4-bromoacetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which undergoes further reactions with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final thienopyridine derivative .
Industrial production methods for this compound may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature controls to facilitate the desired chemical transformations.
Analyse Chemischer Reaktionen
1-{Thieno[3,2-c]pyridin-4-yl}piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or toluene, catalysts such as calcium chloride, and specific temperature settings to ensure optimal reaction rates and yields .
Wissenschaftliche Forschungsanwendungen
1-{Thieno[3,2-c]pyridin-4-yl}piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential antimicrobial properties, showing activity against various bacterial strains such as E. coli and B.
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical structure.
Wirkmechanismus
The mechanism of action of 1-{Thieno[3,2-c]pyridin-4-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is attributed to its ability to inhibit tubulin polymerization, thereby disrupting the formation of microtubules essential for cell division . This mechanism makes it a promising candidate for the development of anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
1-{Thieno[3,2-c]pyridin-4-yl}piperidine-4-carboxamide can be compared with other similar compounds, such as:
4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine: This compound also features a thienopyridine moiety but differs in its substitution pattern and biological activity.
5-(Piperidin-3-ylmethyl)thieno[3,2-c]pyridin-4(5H)-one hydrochloride: Another related compound with a similar core structure but distinct functional groups and applications.
The uniqueness of this compound lies in its specific combination of the thienopyridine and piperidine rings, which imparts unique chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its versatile chemical structure and wide range of applications in scientific research. Its unique properties and potential for the development of new therapeutic agents make it a valuable subject of study in medicinal chemistry and related fields.
Eigenschaften
Molekularformel |
C13H15N3OS |
---|---|
Molekulargewicht |
261.34 g/mol |
IUPAC-Name |
1-thieno[3,2-c]pyridin-4-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C13H15N3OS/c14-12(17)9-2-6-16(7-3-9)13-10-4-8-18-11(10)1-5-15-13/h1,4-5,8-9H,2-3,6-7H2,(H2,14,17) |
InChI-Schlüssel |
ZJMYDRNCHATRQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)N)C2=NC=CC3=C2C=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.